molecular formula C16H16ClNO2 B236555 N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide

N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide

Cat. No. B236555
M. Wt: 289.75 g/mol
InChI Key: NHVOUTBVIOKHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide, also known as CTK7A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide exerts its biological effects by modulating the activity of certain receptors and enzymes in the body. For example, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been found to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. In addition, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide's mechanism of action, which could lead to the development of more targeted therapies. In addition, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2-methoxy-3-methylbenzoyl chloride in the presence of a base to form the intermediate benzamide. This intermediate is then further reacted with a reducing agent to obtain the final product, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. The synthesis of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has also been shown to have potential applications in the treatment of neuropathic pain, cancer, and other diseases.

properties

Product Name

N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C16H16ClNO2/c1-10-7-8-12(17)9-14(10)18-16(19)13-6-4-5-11(2)15(13)20-3/h4-9H,1-3H3,(H,18,19)

InChI Key

NHVOUTBVIOKHTK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)C)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OC

Origin of Product

United States

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